![molecular formula C10H17Cl2N3O3 B1395993 1-[2-(morpholin-4-yl)ethyl]-1H-pyrazole-4-carboxylic acid dihydrochloride CAS No. 1311315-42-0](/img/structure/B1395993.png)
1-[2-(morpholin-4-yl)ethyl]-1H-pyrazole-4-carboxylic acid dihydrochloride
Descripción general
Descripción
1-(2-(Morpholin-4-yl)ethyl)-1H-pyrazole-4-carboxylic acid dihydrochloride, also known as MEPCD, is a pyrazole-based compound with a wide range of applications in scientific research. It has been used in various experiments to study the biochemical and physiological effects of MEPCD on different systems.
Aplicaciones Científicas De Investigación
Antiobesity Activity
1-[2-(Morpholin-4-yl)ethyl]-1H-pyrazole-4-carboxylic acid dihydrochloride and its analogues have been explored for antiobesity applications. Studies have shown that certain diaryl dihydropyrazole-3-carboxamides, which are related in structure, exhibited significant in vivo antiobesity activity due to CB1 receptor antagonism. These compounds were effective in suppressing appetite and reducing body weight in animal models (Srivastava et al., 2007).
σ(1) Receptor Antagonists
Another significant application is in the development of σ(1) receptor (σ(1)R) antagonists. 1-Arylpyrazoles, including those with morpholine groups, have shown potent activity as σ(1)R antagonists. These compounds have been evaluated for their potential in treating neurogenic pain and neuropathic pain models (Díaz et al., 2012).
Synthesis of Dihydropyrano[2,3-c]pyrazoles
In the field of organic synthesis, morpholine triflate has been used to catalyze a one-pot, four-component synthesis of dihydropyrano[2,3-c]pyrazoles. This method offers advantages like moderate to excellent yields, no need for chromatographic purification, and avoiding environmentally hazardous solvents (Zhou et al., 2016).
Development of Anticholinesterase Agents
Pyrazoline derivatives, including those with morpholine groups, have been synthesized and evaluated for their anticholinesterase effects. These compounds hold potential for treating neurodegenerative disorders due to their inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) (Altıntop, 2020).
Ultrasound Irradiation in Synthesis
Ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylates, structurally related compounds, have been synthesized under ultrasound irradiation. This methodology significantly reduces reaction times and improves yield and regioselectivity, demonstrating the utility of ultrasound in organic synthesis (Machado et al., 2011).
Development of Antitubercular and Antifungal Agents
6-(4-Substituted aryl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)imidazo[2,1-b][1,3,4]thiadiazole derivatives, involving morpholine, have shown promising antitubercular and antifungal activity. These compounds have been synthesized and evaluated for their biological activity, highlighting their potential in developing new therapeutic agents (Syed et al., 2013).
Applications in Nonlinear Optics
N-Substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates have been synthesized and characterized for their potential in optical nonlinearity, indicating their applicability in optical limiting applications. This highlights the use of pyrazole derivatives in the field of materials science and photonics (Chandrakantha et al., 2013).
Propiedades
IUPAC Name |
1-(2-morpholin-4-ylethyl)pyrazole-4-carboxylic acid;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O3.2ClH/c14-10(15)9-7-11-13(8-9)2-1-12-3-5-16-6-4-12;;/h7-8H,1-6H2,(H,14,15);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDTBLJBNCLWHOJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCN2C=C(C=N2)C(=O)O.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17Cl2N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(morpholin-4-yl)ethyl]-1H-pyrazole-4-carboxylic acid dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



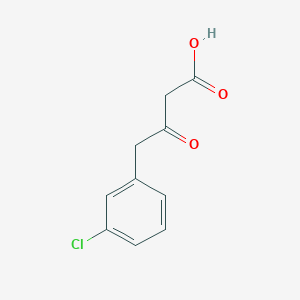

![1-[(1,3-Thiazol-2-yl)methyl]piperazine](/img/structure/B1395912.png)
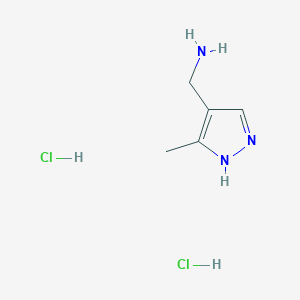

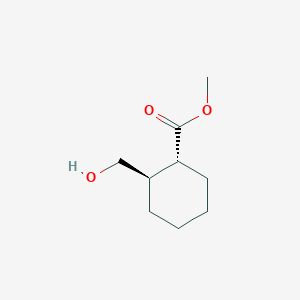
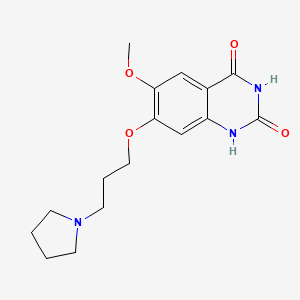
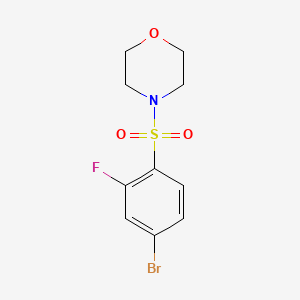
![(Imidazo[2,1-b][1,3,4]thiadiazol-6-ylmethyl)amine dihydrochloride](/img/structure/B1395920.png)
![3-Iodo-1-methyl-1H-pyrazolo[3,4-B]pyridine](/img/structure/B1395921.png)
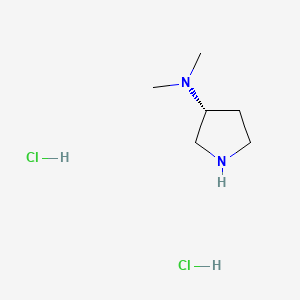
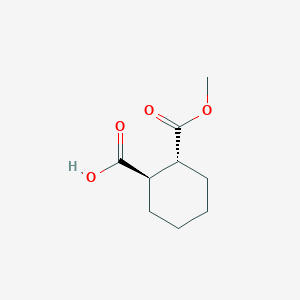

![6-Methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1395933.png)